1-(4-Hexylphenyl)-2-piperidin-1-ylethanol
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Overview
Description
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol is an organic compound that belongs to the class of phenylpiperidines It is characterized by the presence of a hexyl group attached to the phenyl ring and a piperidine ring connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol typically involves the following steps:
Formation of 4-Hexylphenyl Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent from 4-hexylbromobenzene and magnesium in anhydrous ether.
Addition to Piperidin-2-one: The Grignard reagent is then added to piperidin-2-one under controlled conditions to form the intermediate 1-(4-hexylphenyl)-2-piperidin-1-ylethanone.
Reduction: The intermediate is subsequently reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1-(4-Hexylphenyl)-2-piperidin-1-ylethanone.
Reduction: 1-(4-Hexylphenyl)-2-piperidin-1-ylethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hexylphenyl)prop-2-en-1-one: This compound shares a similar phenyl ring structure with a hexyl group but differs in the presence of a prop-2-en-1-one moiety instead of the piperidine and ethanol groups.
2-(4-Hexylphenyl)benzothiophene: This compound has a benzothiophene core with a hexylphenyl substituent, differing in the heterocyclic structure.
Uniqueness
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol is unique due to its combination of a piperidine ring and an ethanol moiety, which imparts specific chemical and biological properties
Properties
CAS No. |
63991-19-5 |
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Molecular Formula |
C19H31NO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1-(4-hexylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-6-9-17-10-12-18(13-11-17)19(21)16-20-14-7-5-8-15-20/h10-13,19,21H,2-9,14-16H2,1H3 |
InChI Key |
NMDXVOOVAIVOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(CN2CCCCC2)O |
Origin of Product |
United States |
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